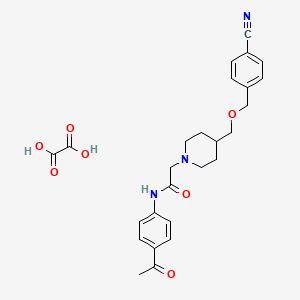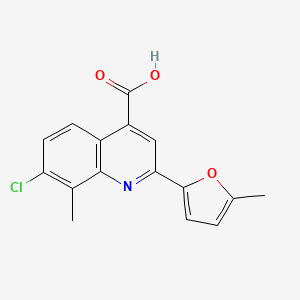
2-((4-ethyl-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-phenethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex, given the presence of multiple ring structures and functional groups. The indole and 1,2,4-triazole rings are likely to contribute to the compound’s aromaticity, while the acetamide group could participate in hydrogen bonding .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The indole and 1,2,4-triazole rings might undergo electrophilic substitution reactions, while the acetamide group could be involved in nucleophilic substitution or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of an acetamide group could increase its solubility in polar solvents, while the aromatic rings could contribute to its stability .Scientific Research Applications
Triazole Derivatives: Synthesis and Applications
Synthetic Routes and Chemical Properties Triazole derivatives are synthesized through various chemical strategies, offering a broad range of structural variations. These compounds are recognized for their stability and versatile reactivity, which allow for the creation of a wide array of biologically active molecules. The synthesis of triazole derivatives, including 1,2,3-triazoles and 1,2,4-triazoles, often involves cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, which can be catalyzed by copper(I) for regioselective synthesis (Kaushik et al., 2019).
Biological and Pharmacological Activities Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties. These activities make triazole compounds attractive for drug discovery and development. For instance, 1,2,4-triazole-3-thione derivatives have been shown to possess significant antioxidant and antiradical activities, highlighting their therapeutic potential in conditions involving oxidative stress (Kaplaushenko, 2019).
Therapeutic Applications The versatile nature of triazole derivatives allows for their incorporation into a variety of therapeutic agents. Triazoles have been explored for their potential in treating diseases like cancer, infections, and chronic conditions, with some compounds entering clinical trials. The development of G protein-biased kappa agonists, including triazole derivatives, shows promise in reducing pain and itch with fewer side effects compared to traditional opioids (Mores et al., 2019).
Advances in Drug Development Recent advances in triazole chemistry have led to the exploration of novel drug candidates with enhanced pharmacological profiles. Triazole-containing scaffolds are utilized in drug discovery studies targeting a range of diseases, underscoring their importance in medicinal chemistry (Nasri et al., 2021).
properties
IUPAC Name |
2-[[4-ethyl-5-(1H-indol-3-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-2-27-21(18-14-24-19-11-7-6-10-17(18)19)25-26-22(27)29-15-20(28)23-13-12-16-8-4-3-5-9-16/h3-11,14,24H,2,12-13,15H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSGGJDSZSVFIFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CNC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

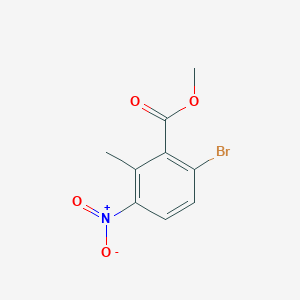

![4-Hydrazino-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2530832.png)


![3,5-Dibromo-4-[(2-fluorobenzyl)oxy]benzaldehyde](/img/structure/B2530838.png)
![N-(4-(2-amino-2-oxoethyl)thiazol-2-yl)-1-(4-fluorobenzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2530839.png)
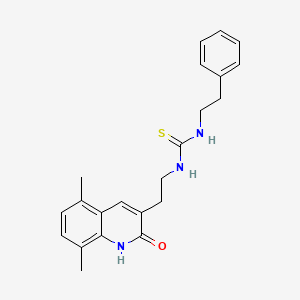
![6-CHloro-N-[(4-methoxyphenyl)methyl]-4-methylpyridin-2-amine](/img/structure/B2530842.png)
![Methyl 4-[7-[(4-methylphenyl)methoxy]-4-oxochromen-3-yl]oxybenzoate](/img/structure/B2530845.png)
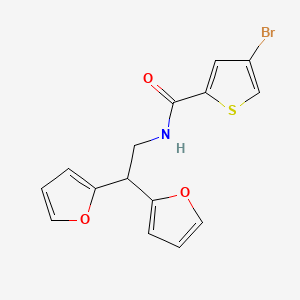
![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-(1H-indol-3-yl)ethanone](/img/structure/B2530848.png)
